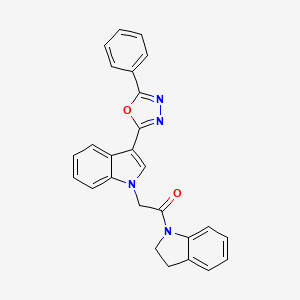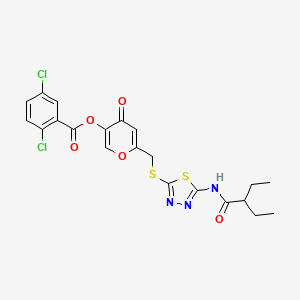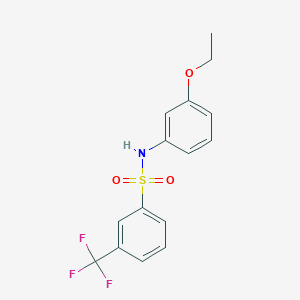![molecular formula C23H22N4O3S B2917384 1,3,6-trimethyl-2-oxo-N-{3-[(E)-2-pyridin-4-ylvinyl]phenyl}-2,3-dihydro-1H-benzimidazole-5-sulfonamide CAS No. 893767-65-2](/img/structure/B2917384.png)
1,3,6-trimethyl-2-oxo-N-{3-[(E)-2-pyridin-4-ylvinyl]phenyl}-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-trimethyl-2-oxo-N-{3-[(E)-2-pyridin-4-ylvinyl]phenyl}-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality 1,3,6-trimethyl-2-oxo-N-{3-[(E)-2-pyridin-4-ylvinyl]phenyl}-2,3-dihydro-1H-benzimidazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,6-trimethyl-2-oxo-N-{3-[(E)-2-pyridin-4-ylvinyl]phenyl}-2,3-dihydro-1H-benzimidazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Structures
Research has focused on synthesizing compounds with benzimidazole and sulfonamide moieties due to their presence in numerous pharmaceutically active molecules. For example, the synthesis of metal complexes with benzimidazole derived sulfonamide has been explored, showing that these compounds can serve as bidentate chelating ligands through sulfonamidate nitrogen and endocyclic nitrogen of benzimidazole. These complexes exhibit potential antimicrobial activity against various bacterial strains, with Co(II) complexes identified as particularly active antibacterial compounds (Ashraf et al., 2016).
Antimicrobial Activity
The compound's sulfonamide part is instrumental in its application for antimicrobial purposes. Synthesis and evaluation of new heterocycles based on this structure have shown promising results in creating compounds with significant antimicrobial activities. For instance, sulfonamide-based hybrids have been synthesized, combining the antimicrobial properties of sulfonamides with other biological activities, demonstrating a broad range of pharmacological agents with antibacterial, antitumor, and anti-neuropathic pain activities (Ghomashi et al., 2022).
Antitumor Activity
The exploration of sulfonamide derivatives for antitumor applications has also been a significant area of research. Novel sulfonamide compounds have been synthesized and evaluated for their potential as antitumor and antibacterial agents. These compounds often feature modifications to enhance their activity against specific cancer cell lines, showing promising results as potential chemotherapeutic agents (Hafez et al., 2017).
Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit various enzymes, a property that has been utilized in designing inhibitors targeting specific enzymes involved in disease processes. For instance, benzimidazole sulfonamide derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), demonstrating potential in managing conditions related to enzyme overactivity (Combs et al., 2006).
Dual Enzyme Inhibition
Research has also delved into creating compounds that can inhibit multiple enzymes simultaneously, thereby offering a more effective therapeutic approach. A series of N-sulfonamide 2-pyridone derivatives have been synthesized to inhibit the action of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, showing significant antimicrobial activity and the potential to inhibit both enzymes effectively (Azzam et al., 2020).
Eigenschaften
IUPAC Name |
1,3,6-trimethyl-2-oxo-N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]benzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-16-13-20-21(27(3)23(28)26(20)2)15-22(16)31(29,30)25-19-6-4-5-18(14-19)8-7-17-9-11-24-12-10-17/h4-15,25H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSCOMARXZLHN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NC3=CC=CC(=C3)C=CC4=CC=NC=C4)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NC3=CC=CC(=C3)/C=C/C4=CC=NC=C4)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-trimethyl-2-oxo-N-{3-[(E)-2-pyridin-4-ylvinyl]phenyl}-2,3-dihydro-1H-benzimidazole-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Isopropyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2917306.png)
![(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2917308.png)
![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-3-thiophenecarboxamide](/img/structure/B2917311.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2917312.png)




![3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2917318.png)
![2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2917320.png)
![4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide](/img/structure/B2917322.png)
![1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2917323.png)